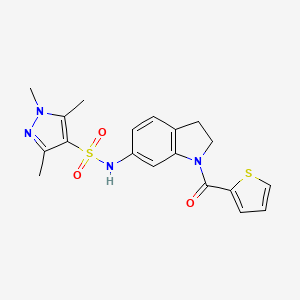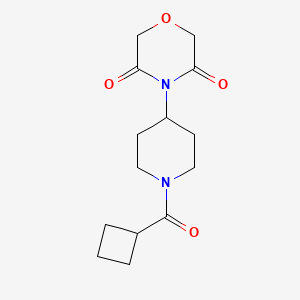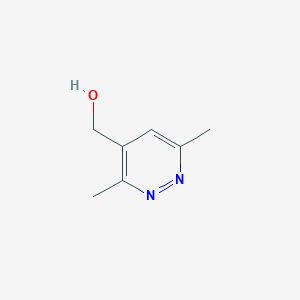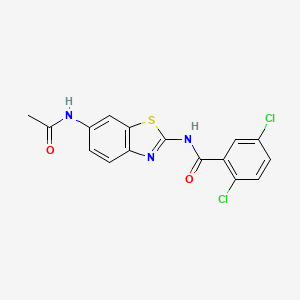
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" has been the subject of several studies. It is synthesized through the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups, leading to the formation of C-sulfonylated 1,4-diazepines . This compound is also related to the synthesis of sulfonyl azides from primary sulfonamides, and it has been found to be an efficient, inexpensive, and shelf-stable diazotransfer reagent .
Synthesis Analysis
The synthesis of this compound involves the use of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions, resulting in the formation of C-sulfonylated 1,4-diazepines . Additionally, the compound has been used as a diazotransfer reagent, providing an alternative to existing reagents due to its stability, cost-effectiveness, and ease of use .
Molecular Structure Analysis
The molecular structure of "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" has been characterized through various analytical techniques, including NMR, IR, and HRMS. Crystal structure analysis has revealed the conformational flexibility of the seven-membered ring in this compound, leading to disorder in some cases .
Chemical Reactions Analysis
The compound has been involved in diazo-transfer reactions, particularly in the conversion of primary amines to azides. Mechanistic studies have shown that the reaction proceeds via a diazo transfer mechanism, providing valuable insights into its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" have been explored in the context of its stability, detonation risks, and impact stability. The hydrogen sulfate salt of this compound has been identified as significantly more stable, making it a preferred reagent for diazo transfer reactions .
Relevant Case Studies
The compound has been utilized in the synthesis of new N,N′-disubstituted-1,4-diazepanes, demonstrating its versatility and applicability in the creation of structurally diverse compounds .
References
- Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups through the Synthesis of 1,4-Diazepines from the Aza-[5 + 2] Cycloaddition of Indoloazomethine Ylides.
- An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride.
- Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments.
- An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate.
- Synthesis, characterization, and X-ray analysis of new N,N′-disubstituted-1,4-diazepanes
Wissenschaftliche Forschungsanwendungen
Efficient Diazotransfer Reagents
- Imidazole-1-sulfonyl Azide Hydrochloride : A shelf-stable diazotransfer reagent reported by Goddard-Borger & Stick (2007) for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its convenience, shelf stability, and cost-effectiveness in synthesizing diazo compounds (Goddard-Borger & Stick, 2007).
Multicomponent Synthesis
- Synthesis of Diazepane Systems : Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a versatile approach to constructing complex molecular architectures from simpler building blocks (Banfi et al., 2007).
Catalytic Applications
- Manganese(III) Complexes for Epoxidation : Research by Sankaralingam & Palaniandavar (2014) on manganese(III) complexes, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, showcases their utility as catalysts for olefin epoxidation, indicating the potential for compounds with diazepane moieties to serve as ligands in catalytic systems (Sankaralingam & Palaniandavar, 2014).
Ionic Liquids and Solvent Effects
- Rheology of Imidazolium-Based Ionic Liquids : A study by Tao & Simon (2015) on imidazolium-based ionic liquids with aromatic functionality, including benzyl-imidazolium, highlights the influence of aromatic groups on rheological properties, suggesting the relevance of structural features like those in the query compound for designing new ionic liquids with specific physical properties (Tao & Simon, 2015).
Novel Synthetic Approaches
- Synthesis of Sulfonyl Azides : Stevens, Sawant, & Odell (2014) discuss the synthesis of sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate, underlining the utility of imidazole-sulfonyl azide derivatives in synthesizing functional groups that might be present in or relevant to the study of compounds like "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" (Stevens, Sawant, & Odell, 2014).
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-14-4-2-5-15(10-14)12-25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-13-18-16/h2,4-5,10-11,13H,3,6-9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWLBVQHRNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)
![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)



![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)



![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)

